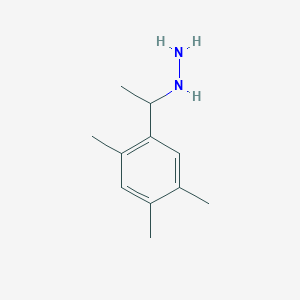

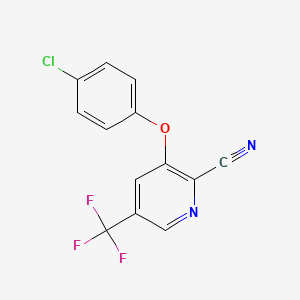

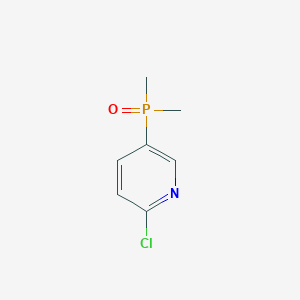

4-cyano-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sensing and Detection Applications

4-cyano-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide derivatives have shown potential in the field of sensing and detection. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated significant colorimetric sensing capabilities. Specifically, one derivative with a 3,5-dinitrophenyl group exhibited a pronounced color transition in response to fluoride anions at millimolar concentrations, indicating its utility in the naked-eye detection of fluoride in solution. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by various analytical techniques and theoretical calculations (Younes et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, benzamide derivatives including structures similar to this compound have been explored for their pharmacological properties. For example, compounds have been designed for the inhibition of histone deacetylase (HDAC), an enzyme target in cancer therapy. A lead benzamide compound bearing a cyanopyridyl moiety was identified as a potent HDAC inhibitor, with modifications at the cyano group and solubility-enhancing groups leading to improved HDAC1 inhibition and anti-proliferative activity in cancer cell lines (Andrews et al., 2008).

Chemical Synthesis and Catalysis

The compound and its derivatives find applications in chemical synthesis and catalysis, exemplified by studies on the selective hydrogenation of phenol derivatives to valuable chemical intermediates. A palladium catalyst supported on graphitic carbon nitride demonstrated high activity and selectivity for the hydrogenation of phenol to cyclohexanone, a key intermediate in the manufacture of polyamides. The reaction showcased near-complete conversion and selectivity under mild conditions, emphasizing the catalyst's utility in sustainable chemical processes (Wang et al., 2011).

特性

IUPAC Name |

4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c20-13-15-5-7-17(8-6-15)19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-12,14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDIOILOIBAQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)